2-Chloro-3-ethylquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

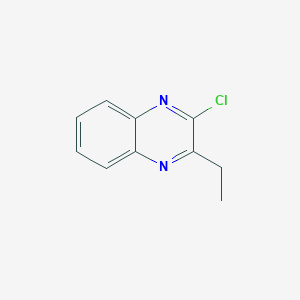

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHNWHRBVIADBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381468 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77186-62-0 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Quinoxaline Scaffold

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethylquinoxaline

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoxaline ring allows for the fine-tuning of a molecule's pharmacological profile. This compound, in particular, serves as a versatile heterocyclic building block. The chloro substituent at the 2-position acts as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex, biologically active molecules.[3][4]

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. We will dissect a robust two-step synthetic strategy, moving from fundamental principles and mechanistic rationale to detailed, actionable experimental protocols suitable for a research and drug development setting.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a logical two-step process. The initial step constructs the core heterocyclic system via a cyclocondensation reaction to form a stable quinoxalinone intermediate. The subsequent step involves a targeted chlorination to yield the final product. This methodology is reliable, scalable, and utilizes readily available starting materials.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-Ethylquinoxalin-2(1H)-one (Intermediate)

Expertise & Rationale: The Cyclocondensation Reaction

The foundational step in this synthesis is the cyclocondensation of an aromatic diamine with a 1,2-dicarbonyl compound, a classic and highly efficient method for forming the quinoxaline ring system.[5][6] In our specific case, we react o-phenylenediamine with α-ketobutyric acid (also known as 2-oxobutanoic acid).

The reaction proceeds via the nucleophilic attack of the amino groups of o-phenylenediamine on the two carbonyl carbons of the α-keto acid. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack.[7] Subsequent dehydration steps lead to the formation of the stable, aromatic pyrazine ring, resulting in the quinoxalinone product. Using an acid like hydrochloric acid not only catalyzes the reaction but also ensures high yields of the desired quinoxaline derivative.[7]

Experimental Protocol: Synthesis of 3-Ethylquinoxalin-2(1H)-one

Materials:

-

o-Phenylenediamine

-

α-Ketobutyric acid (2-oxobutanoic acid)

-

2 M Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of 2 M hydrochloric acid.

-

Reagent Addition: To this stirring solution, add α-ketobutyric acid (10.2 g, 0.1 mol) portion-wise over 10 minutes.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-105 °C) with continuous stirring. Maintain reflux for 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid generously with cold deionized water (3 x 50 mL) to remove any residual acid and unreacted starting materials.

-

Purification & Drying: The crude product can be further purified by recrystallization from ethanol to yield fine, crystalline 3-ethylquinoxalin-2(1H)-one. Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Part 2: Chlorination to this compound (Final Product)

Expertise & Rationale: Conversion of Quinoxalinone to Chloroquinoxaline

The conversion of the 3-ethylquinoxalin-2(1H)-one intermediate to the final product involves the replacement of the hydroxyl group (present in the enol tautomer) with a chlorine atom. This transformation is reliably achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction due to its high reactivity and efficacy in converting cyclic amides and lactams to their corresponding chloro-derivatives.[4][8]

The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The reaction is typically performed by heating the quinoxalinone in an excess of POCl₃, which often serves as both the reagent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction, although it is often successful without it. The excess POCl₃ is carefully quenched with ice water during the workup.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Ethylquinoxalin-2(1H)-one (from Part 1)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

Procedure:

-

Safety First: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-ethylquinoxalin-2(1H)-one (8.7 g, 0.05 mol). Carefully add phosphorus oxychloride (30 mL, approx. 0.32 mol) to the flask.

-

Reflux: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2 hours with stirring. The solid will gradually dissolve.

-

Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a large beaker containing 400 g of crushed ice with constant stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation.

-

Extraction: Once the ice has melted, transfer the aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash them sequentially with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.

-

Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Data Presentation: Summary of Synthesis

The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Parameter | Step 1: 3-Ethylquinoxalin-2(1H)-one | Step 2: this compound |

| Starting Material | o-Phenylenediamine | 3-Ethylquinoxalin-2(1H)-one |

| Reagent | α-Ketobutyric acid | Phosphorus oxychloride (POCl₃) |

| Molecular Weight ( g/mol ) | 108.14 (Start) / 102.09 (Reagent) | 174.19 (Start) / 153.33 (Reagent) |

| Moles (mol) | 0.1 | 0.05 |

| Theoretical Yield (g) | 17.42 | 9.63 |

| Typical Actual Yield (g) | 15.3 - 16.5 | 8.2 - 8.9 |

| Typical Yield (%) | 88 - 95% | 85 - 92% |

| Appearance | Crystalline solid | Solid |

| Melting Point (°C) | ~190-192 °C | ~70-73 °C |

Conclusion

The two-step synthesis pathway detailed in this guide, beginning with the acid-catalyzed cyclocondensation of o-phenylenediamine and α-ketobutyric acid followed by chlorination with phosphorus oxychloride, represents a highly effective and reliable method for producing this compound. This approach is characterized by high yields, straightforward experimental procedures, and the use of accessible reagents. The resulting product is a crucial intermediate for further synthetic elaboration, providing researchers and drug development professionals with a valuable molecular scaffold for creating novel chemical entities.

References

- Chemical Communications. (n.d.). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Royal Society of Chemistry. [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- MTI University. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

- ResearchGate. (n.d.). Chlorination and bromination of C1−H bonds in 4‐aryl pyrrolo[1,2‐a]quinoxalines. [Link]

- Journal of the Chemical Society C: Organic. (1967). The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines. Royal Society of Chemistry. [Link]

- ResearchGate. (n.d.).

- Hernández-Vázquez, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. [Link]

- PrepChem.com. (n.d.). Synthesis of 2-chloroquinoxaline. [Link]

- Royal Society of Chemistry. (n.d.). Visible-light-induced tandem reaction of quinoxalin-2(1H)-ones, alkenes, and sulfonyl chlorides. [Link]

- RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

- Miranda, M. S., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1103-1128. [Link]

- Taylor, P. J., & Velling, P. (1973). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. Biochemical Journal, 135(3), 551-552. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

- Kumar, D. K., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Arkivoc, 2007(15), 107-118. [Link]

- Sharma, A., et al. (2021).

- ResearchGate. (n.d.). Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. [Link]

- New Journal of Chemistry. (2018). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Royal Society of Chemistry. [Link]

- Google Patents. (n.d.). Process for production of 2-quinoxalines.

- MDPI. (2022). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. [Link]

- MDPI. (2001). Synthesis of 2-Chloro-3-(2-naphthyloxy)quinoxaline. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mtieat.org [mtieat.org]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

physicochemical properties of 2-Chloro-3-ethylquinoxaline

An In-depth Technical Guide to 2-Chloro-3-ethylquinoxaline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. While direct experimental data for this specific derivative is limited, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a robust profile for researchers. The guide covers essential physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores the compound's characteristic spectroscopic signatures and chemical reactivity. Furthermore, it delves into the broader applications of the quinoxaline scaffold in drug discovery, positioning this compound as a valuable building block for developing novel therapeutic agents.

Chemical Identity and Structure

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The core structure is substituted at the 2-position with a reactive chlorine atom and at the 3-position with an ethyl group. This arrangement makes it an important pharmacophore and a versatile synthetic intermediate.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉ClN₂

-

Molecular Weight: 192.65 g/mol

-

Canonical SMILES: CCC1=NC2=CC=CC=C2N=C1Cl

-

InChI Key: FHNXFKKHWHXVSC-UHFFFAOYSA-N

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in the literature. However, by analyzing data from its closest structural analog, 2-Chloro-3-methylquinoxaline, we can establish reliable estimates for its key properties. The addition of a single methylene unit in the ethyl group is expected to slightly increase the melting point, boiling point, and lipophilicity (LogP) compared to the methyl analog.

| Property | This compound (Predicted/Estimated) | 2-Chloro-3-methylquinoxaline (Experimental Data) | Justification for Estimation |

| Melting Point | 93-96 °C | 91-93 °C[1] | Increased molecular weight and van der Waals forces from the ethyl group may lead to a slightly higher melting point. |

| Boiling Point | ~265-275 °C | 259.9 ± 35.0 °C (Predicted)[1] | The larger ethyl group increases intermolecular forces, leading to a higher boiling point. |

| Density | ~1.28 g/cm³ | 1.292 ± 0.06 g/cm³ (Predicted)[1] | Density is expected to be very similar, with minimal change from the additional CH₂ group. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, THF). | Very slightly soluble in water (0.43 g/L at 25 °C for a related analog)[2]. | The "like dissolves like" principle suggests good solubility in moderately polar to nonpolar organic solvents, typical for such heterocyclic systems[3]. |

| pKa (Predicted) | ~ -1.5 | -1.14 (Predicted for a related analog)[2] | The basicity is very low due to the electron-withdrawing nature of the pyrazine ring and the chloro substituent. The ethyl group has a minor electronic effect. |

| Appearance | Off-white to light yellow powder/solid. | Off-white solid / powder[1]. | Analogous chloroquinoxaline derivatives are typically crystalline solids of this color. |

Synthesis and Purification

The most reliable and common method for synthesizing 2-chloro-3-substituted quinoxalines is a two-step process: (1) condensation of an o-phenylenediamine with an α-keto acid or ester to form the quinoxalin-2-one precursor, followed by (2) chlorination using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[2][4][5]

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[1][5]

Part A: Synthesis of 3-Ethylquinoxalin-2(1H)-one (Precursor)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 100 mmol) and n-butanol (100 mL).

-

Reagent Addition: While stirring, add ethyl 2-oxobutanoate (14.3 g, 110 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove residual n-butanol and unreacted ketoester. Dry the solid under vacuum to yield 3-ethylquinoxalin-2(1H)-one as a solid.

Part B: Chlorination to this compound

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen or argon atmosphere, carefully add phosphorus oxychloride (POCl₃, 30 mL). Cool the flask in an ice bath.

-

Reagent Addition: Slowly add the dried 3-ethylquinoxalin-2(1H)-one (8.7 g, 50 mmol) from Part A in small portions to the cooled POCl₃. Causality Note: This addition is exothermic and must be done slowly to control the reaction temperature and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The solution should become homogeneous.

-

Quenching: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice (approx. 400 g), slowly and carefully pour the reaction mixture with vigorous stirring. Safety Note: This quenching process is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 20:1) to afford pure this compound.

Spectroscopic Characterization

While specific spectra for the title compound are not available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogs.[6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10-8.05 (m, 1H): Aromatic proton on the quinoxaline ring, likely H5 or H8.

-

δ 7.80-7.70 (m, 3H): Remaining three aromatic protons (H6, H7, and H5/H8). The signals will appear as complex multiplets due to coupling.

-

δ 3.10 (q, J = 7.6 Hz, 2H): Methylene protons (-CH₂) of the ethyl group, quartet due to coupling with the adjacent methyl group.

-

δ 1.45 (t, J = 7.6 Hz, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling with the adjacent methylene group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-150: C3 carbon attached to the ethyl group.

-

δ ~148-143: C2 carbon attached to the chlorine atom.

-

δ ~142-140 (x2): Quaternary carbons of the fused ring system (C4a, C8a).

-

δ ~131-128 (x4): Aromatic CH carbons of the benzene ring portion.

-

δ ~28.5: Methylene carbon (-CH₂) of the ethyl group.

-

δ ~12.5: Methyl carbon (-CH₃) of the ethyl group.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed.

-

Isotope Pattern: A characteristic M/M+2 isotope pattern in an approximate 3:1 ratio will be present, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl). Expected peaks at m/z = 192 and 194.

-

Fragmentation: A key fragmentation will be the loss of an ethyl radical (-29) or ethylene (-28).

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the electron-withdrawing pyrazine ring and the electronegative chlorine atom. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom can be readily displaced by a wide variety of nucleophiles, providing a powerful method for introducing diverse functional groups.[7][8]

-

N-Nucleophiles: Reacts with primary and secondary amines, anilines, and other nitrogen heterocycles to form 2-amino-3-ethylquinoxalines. These reactions are foundational in building libraries of bioactive compounds.[8]

-

O-Nucleophiles: Reacts with alkoxides and phenoxides to yield 2-alkoxy- or 2-aryloxy-3-ethylquinoxalines.[8]

-

S-Nucleophiles: Reacts with thiols and thiophenols to form 2-thioether derivatives. These reactions are often rapid and high-yielding.[9][10]

Reactivity Diagram

Caption: Nucleophilic substitution at the C2 position of the quinoxaline core.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, linking the quinoxaline core to various aryl or vinyl groups, further expanding its synthetic utility.[7]

Applications in Research and Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][11][12] this compound serves as a critical starting material for accessing these complex derivatives.

-

Anticancer Agents: Many quinoxaline derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer.[13] The ability to easily modify the 2-position of the quinoxaline allows for the optimization of binding to the ATP pocket of kinases like VEGFR-2.[13]

-

Antimicrobial and Antiviral Agents: The quinoxaline nucleus is present in compounds showing potent activity against various bacteria, fungi, and viruses.[12]

-

Materials Science: The rigid, planar structure of the quinoxaline system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.

Safety and Handling

-

Hazard Classification: While specific data for the ethyl derivative is unavailable, the analogous 2-Chloro-3-methylquinoxaline is classified as acutely toxic (Oral) and can cause serious eye damage. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- BenchChem. (2025). Comparing the reactivity of 2-Chloro-6,7-difluoroquinoxaline with other haloquinoxalines. BenchChem.

- ChemicalBook. (n.d.). 2-CHLORO-3-METHYL-QUINOXALINE CAS#: 32601-86-8. ChemicalBook.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-methylquinoxaline 97. Sigma-Aldrich.

- BenchChem. (2025). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context. BenchChem.

- ResearchGate. (n.d.). Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents.

- PrepChem.com. (n.d.). Synthesis of 2-chloroquinoxaline. PrepChem.com.

- CSIR-NIScPR Open Research. (n.d.).

- BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.

- ResearchGate. (n.d.). Both Bioorthogonal Ligations and Cleavages via Reactions of Chloroquinoxalines with ortho-Dithiophenols.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: 2-Chloro-3-(2-thienyl)quinoxaline as a Versatile Building Block in Medicinal Chemistry. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: 2-Chloro-3-(2-pyridinyl)quinoxaline in Medicinal Chemistry. BenchChem.

- da Silva, J. F. M., et al. (2019). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.

- Chen, X., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols.

- Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.

Sources

- 1. 2-CHLORO-3-METHYL-QUINOXALINE CAS#: 32601-86-8 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Core Compound Identification and Properties

An In-Depth Technical Guide to 2-Chloro-3-ethylquinoxaline

Prepared by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive, in-depth analysis of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document delineates its chemical identity, including its definitive CAS number, and offers a plausible, detailed synthetic pathway from common precursors. Core to this guide is an exploration of the compound's reactivity, focusing on the strategic importance of the C2-chloro substituent for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this guide presents a predictive summary of its spectroscopic characteristics for analytical verification and outlines essential safety and handling protocols. This document is structured to serve as a foundational resource for researchers aiming to leverage this compound as a versatile building block in the design and synthesis of novel, high-value molecules for drug discovery and materials science.

This compound is a substituted heteroaromatic compound built upon the quinoxaline scaffold. This scaffold, a fusion of benzene and pyrazine rings, is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] The ethyl group at the 3-position and, more significantly, the reactive chlorine atom at the 2-position make this molecule a valuable and versatile intermediate for further chemical modification.[3]

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 140419-45-6 |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| Appearance | Predicted: Off-white to yellow solid |

| Melting Point | Not available (Analog 2-Chloro-3-methylquinoxaline: 70-73 °C)[4] |

| Boiling Point | Predicted: >300 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO). Predicted low solubility in water. |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is logically achieved through a two-step process starting from commercially available precursors: the condensation to form the quinoxalinone core, followed by a robust chlorination reaction.[5]

Proposed Synthetic Pathway

The pathway begins with the condensation of o-phenylenediamine with ethyl 2-oxobutanoate to form the heterocyclic intermediate, 3-ethylquinoxalin-2(1H)-one.[6] This intermediate is subsequently chlorinated using a potent agent like phosphorus oxychloride (POCl₃) to yield the target compound.[7]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Ethylquinoxalin-2(1H)-one

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq.) and ethanol to form a solution.

-

Add ethyl 2-oxobutanoate (1.05 eq.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Causality: The condensation reaction is thermally driven. Refluxing in ethanol provides the necessary activation energy for the cyclization and subsequent dehydration to form the stable quinoxalinone ring system.[6]

-

-

Upon completion, cool the mixture to room temperature, allowing the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

Step 2: Synthesis of this compound

-

In a fume hood, carefully add 3-ethylquinoxalin-2(1H)-one (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, ~10 eq.).

-

Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: POCl₃ serves as both the reagent and solvent. The mechanism involves the phosphorylation of the lactam oxygen, creating a good leaving group, which is then displaced by a chloride ion to yield the chloroquinoxaline.[7] Heating is required to overcome the activation energy of this substitution.

-

-

After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until a precipitate forms.

-

Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the C2-chloro group. This position is activated towards substitution by the electron-withdrawing nitrogen atoms of the pyrazine ring, making it an excellent electrophilic partner in a variety of transformative reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of diverse functional groups at the 2-position, enabling the construction of large libraries of derivatives for structure-activity relationship (SAR) studies.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond also serves as an effective handle for palladium-catalyzed cross-coupling reactions, one of the most powerful bond-forming methodologies in modern organic synthesis. Reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. This dramatically expands the molecular complexity that can be achieved from this intermediate.

Caption: Key reaction pathways for derivatization.

Spectroscopic and Analytical Characterization

unambiguous identification and purity assessment of this compound rely on a combination of standard spectroscopic techniques. While a definitive experimental spectrum is not publicly available, the following data are predicted based on the analysis of structurally similar compounds, such as 2-chloro-3-methylquinoxaline and other substituted quinoxalines.[8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-8.2 (m, 2H, Ar-H), 7.7-7.9 (m, 2H, Ar-H), 3.1-3.3 (q, J ≈ 7.6 Hz, 2H, -CH₂-), 1.4-1.6 (t, J ≈ 7.6 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-157 (C-R), 148-150 (C-Cl), 140-142 (quat. C), 130-132 (Ar-CH), 128-130 (Ar-CH), 28-30 (-CH₂-), 12-14 (-CH₃) |

| IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 2900-3000 (Alkyl C-H stretch), 1580-1610 (C=N, C=C stretch), 1050-1150 (C-Cl stretch) |

| Mass Spec. (EI) | M⁺ peak at m/z 192, M+2 peak at m/z 194 (approx. 1/3 intensity of M⁺ due to ³⁷Cl isotope). |

Rationale: The ¹H NMR will show four distinct aromatic protons in the typical downfield region, along with a characteristic quartet and triplet for the ethyl group.[9][10] The ¹³C NMR will display signals for the two substituted pyrazine carbons at low field, four aromatic carbons, and two aliphatic carbons for the ethyl group.[11] The mass spectrum will exhibit a distinctive isotopic pattern for chlorine, providing strong evidence for its presence.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, related compounds are classified as irritants and potentially toxic.[12][13]

-

Personal Protective Equipment (PPE): Standard PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields, is mandatory.

-

Engineering Controls: All weighing and handling of the solid compound, as well as all reactions, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds. Do not dispose of down the drain.

Conclusion

This compound, identified by CAS number 140419-45-6, is a strategically important synthetic intermediate. Its facile, two-step synthesis and the versatile reactivity of its C2-chloro group make it an ideal starting point for the development of novel compounds. Its utility in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a powerful platform to explore chemical space in the pursuit of new therapeutics and functional materials.[14][15] This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to fully exploit its synthetic potential.

References

- ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.

- The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.).

- Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.

- MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.

- Elsevier. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.

- CSIR-NIScPR. (n.d.). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.

- Royal Society of Chemistry. (2020). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications.

- MDPI. (n.d.). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones.

- National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

- ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

- Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- NMRShiftDB. (n.d.). 2-Chloro-3-(4-methylphenyl)quinoxaline.

- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

- National Institutes of Health. (n.d.). 2-Chloro-3-methylquinoline. PubChem.

- ResearchGate. (n.d.). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institutes of Health. (2011). POCl3 chlorination of 4-quinazolones. PubMed.

- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.

- ResearchGate. (n.d.). 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines.

- IDR@NITK. (n.d.). 2-Chloro-3-methyl-quinoxaline.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 4. 2-Chloro-3-methylquinoxaline 97 32601-86-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 32601-86-8 Cas No. | 2-Chloro-3-methyl-quinoxaline | Matrix Scientific [matrixscientific.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-ethylquinoxaline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-3-ethylquinoxaline, a key heterocyclic intermediate in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, synthesis, reactivity, and potential applications, with a strong emphasis on practical, field-proven insights and methodologies.

Core Molecular Profile

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The presence of a reactive chlorine atom at the 2-position and an ethyl group at the 3-position makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities.

Molecular Weight and Structure

The fundamental properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula, C₁₀H₉ClN₂. This is an extension of the related compound, 2-Chloro-3-methylquinoxaline, which has a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1][2][3][4]

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| Canonical SMILES | CCC1=NC2=CC=CC=C2N=C1Cl |

| InChI Key | (Predicted) |

| Appearance | (Predicted) Off-white to light yellow solid |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of the quinoxalin-2-one precursor followed by a chlorination reaction. This approach is well-established for various 2-chloro-substituted quinoxalines.[5]

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Ethylquinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl 2-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-ethylquinoxalin-2(1H)-one.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, suspend 3-ethylquinoxalin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents) at 0 °C.

-

Reaction: The resulting solution is heated to reflux (approximately 105-110 °C) for 3-5 hours.[1] The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is cooled to room temperature and cautiously poured onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure this compound.

Spectroscopic Characterization

While specific experimental data for this compound is not widely published, a predictive framework based on analogous structures, such as 2-chloro-3-methylquinoxaline and other substituted quinoxalines, can be used for its characterization.[6]

Predicted ¹H NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₂CH₃ |

| ~3.1 | Quartet | 2H | -CH₂ CH₃ |

| ~7.6-7.8 | Multiplet | 2H | Aromatic H |

| ~8.0-8.2 | Multiplet | 2H | Aromatic H |

Predicted ¹³C NMR Spectroscopic Data

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₂C H₃ |

| ~28 | -C H₂CH₃ |

| ~128-131 | Aromatic C-H |

| ~140-142 | Aromatic Quaternary C |

| ~150-155 | Aromatic C-N/C-Cl |

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI)

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 192.6

-

Key Feature: The presence of a characteristic M+2 peak at m/z ≈ 194.6 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopic pattern).

Reactivity and Synthetic Applications

The chloro-substituent at the 2-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes this compound a valuable precursor for the synthesis of a wide range of functionalized quinoxaline derivatives.[7]

Common Transformations

Caption: Common nucleophilic substitution reactions of this compound.

Representative Protocol: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[8]

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

-

Solvent and Atmosphere: Add anhydrous toluene or dioxane as the solvent. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-amino-3-ethylquinoxaline derivative.

Potential Applications in Drug Discovery

Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[5][9] The functionalization of this compound allows for the exploration of this chemical space to develop novel therapeutic agents.

-

Anticancer: Many quinoxaline derivatives exhibit anticancer properties by inhibiting various kinases, intercalating with DNA, or inducing apoptosis.[5]

-

Antimicrobial: The quinoxaline core is present in several antimicrobial agents, and new derivatives are continually being investigated for their efficacy against resistant strains of bacteria and fungi.[5][7]

-

Antiviral: Certain compounds containing the quinoxaline moiety have demonstrated activity against a variety of viruses.[5]

-

Anti-inflammatory: Quinoxaline derivatives have been shown to modulate inflammatory pathways, suggesting their potential in treating inflammatory diseases.[5]

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, labeled container.[10]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the chloro-substituent provide a gateway to a vast library of functionalized quinoxaline derivatives. The established biological significance of the quinoxaline scaffold underscores the potential of this compound in the development of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]

- da Silva, J. F. M., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 2018. [Link]

- Kumar, D. K., et al. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 2012. [Link]

- Khidre, R. E., et al.

- National Center for Biotechnology Information. 2-Chloro-3-methylquinoline.

- El-Kashef, H. S., et al. Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents.

- Dias, F. R. F., et al. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 2022. [Link]

- National Center for Biotechnology Information. 2-Chloro-3-quinolinecarboxaldehyde.

- ChemSynthesis. 2-chloro-3-methylquinoxaline 1,4-dioxide. [Link]

- National Center for Biotechnology Information. 2-Chloroquinoxaline.

- National Center for Biotechnology Information. 2-Chloroquinoline.

- PubChemLite. 2-chloro-3-(pyrrolidin-1-yl)quinoxaline. [Link]

Sources

- 1. 2-CHLORO-3-METHYL-QUINOXALINE CAS#: 32601-86-8 [chemicalbook.com]

- 2. 2-氯-3-甲基喹喔啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 32601-86-8 Cas No. | 2-Chloro-3-methyl-quinoxaline | Matrix Scientific [matrixscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. multimedia.3m.com [multimedia.3m.com]

structure elucidation of 2-Chloro-3-ethylquinoxaline

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-3-ethylquinoxaline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide presents a comprehensive, multi-technique approach to the definitive . Moving beyond a simple recitation of data, this document details the strategic application and interpretation of Mass Spectrometry, NMR Spectroscopy (¹H, ¹³C, and 2D), Infrared Spectroscopy, and UV-Visible Spectroscopy. We delve into the causality behind experimental choices and demonstrate how the convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure.

Introduction: The Quinoxaline Core and the Imperative for Rigorous Elucidation

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of benzene and pyrazine rings, are classified as "privileged scaffolds" in drug development. Their derivatives exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1] The specific substituents on the quinoxaline core dictate its biological function and physicochemical properties. Therefore, the unambiguous determination of the constitution, including the precise location of substituents, is a non-negotiable prerequisite for any meaningful research.

A Multi-Pronged Analytical Strategy

The elucidation of a molecular structure is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them in a logical framework can the complete picture emerge. Our strategy involves a synergistic combination of techniques to determine molecular weight, elemental composition, functional groups, and the precise atomic connectivity.

Experimental & Logic Workflow

The following diagram outlines the logical flow of the structure elucidation process, starting from the initial hypothesis based on synthesis to the final, confirmed structure.

Caption: A logical workflow for the .

Mass Spectrometry: The First Gate of Verification

Expertise & Causality: Mass spectrometry (MS) is the initial and most crucial step. It directly measures the molecular weight of the compound, providing immediate validation of the proposed elemental composition. For halogenated compounds like our target, MS offers a unique diagnostic feature: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This signature is a definitive marker for the presence of a single chlorine atom in the molecule. We choose Electron Ionization (EI) as it typically provides a clear molecular ion peak and reproducible fragmentation patterns for aromatic compounds.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer equipped with an EI source is used.

-

Analysis: The sample is introduced into the ion source. The instrument is scanned over a mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions.

-

Key Parameters:

-

Ionization Energy: 70 eV (standard)

-

Source Temperature: 200-250 °C

-

Data Presentation & Interpretation

The mass spectrum provides the molecular weight and the characteristic chlorine isotope pattern.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₉ClN₂ | Based on proposed structure. |

| Exact Mass | 192.0454 | For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |

| Molecular Ion (M⁺) | m/z 192 | Corresponds to the molecule with the ³⁵Cl isotope. |

| Isotope Peak (M+2)⁺ | m/z 194 | Corresponds to the molecule with the ³⁷Cl isotope. |

| Relative Intensity | M⁺ : (M+2)⁺ ≈ 3:1 | The natural abundance ratio of ³⁵Cl to ³⁷Cl. |

The presence of the ion pair at m/z 192 and 194 in a roughly 3:1 intensity ratio is compelling evidence for a molecule with the formula C₁₀H₉ClN₂.

NMR Spectroscopy: Mapping the Atomic Framework

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms.[5] We employ a suite of NMR experiments to build the structure piece by piece.

4.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For this compound, we expect distinct signals for the aromatic protons on the benzene ring and the aliphatic protons of the ethyl group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).

-

Instrumentation: Record the spectrum on a 400 or 500 MHz NMR spectrometer.

Predicted Spectroscopic Data & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.15 - 8.05 | Multiplet | 2H | H-5, H-8 | Protons adjacent to the pyrazine ring are deshielded. |

| ~ 7.80 - 7.70 | Multiplet | 2H | H-6, H-7 | Protons on the central part of the benzene ring. |

| ~ 3.10 | Quartet (q) | 2H | -CH₂-CH₃ | Deshielded by the aromatic ring and adjacent to 3 protons. |

| ~ 1.45 | Triplet (t) | 3H | -CH₂-CH₃ | Shielded aliphatic group, adjacent to 2 protons. |

4.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. Given the lack of symmetry in this compound, we expect to see 10 distinct signals corresponding to the 10 carbon atoms. The chemical shifts are highly informative, with sp² carbons of the aromatic system appearing far downfield compared to the sp³ carbons of the ethyl group.[6][7]

Experimental Protocol: ¹³C NMR

-

Sample & Standard: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Record a proton-decoupled ¹³C spectrum on the same spectrometer (e.g., at 100 or 125 MHz).

Predicted Spectroscopic Data & Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 145 | C-2, C-3 | Quaternary carbons directly attached to electronegative N and Cl atoms are highly deshielded. |

| ~ 142 - 140 | C-4a, C-8a | Quaternary carbons at the ring junction. |

| ~ 132 - 128 | C-5, C-6, C-7, C-8 | Aromatic CH carbons. |

| ~ 28 | -CH₂-CH₃ | Aliphatic sp³ carbon, deshielded by the ring. |

| ~ 13 | -CH₂-CH₃ | Aliphatic sp³ methyl carbon. |

4.3. 2D NMR: Definitive Connectivity Confirmation

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with multiple substituents, 2D experiments like HMBC are not merely confirmatory; they are essential for unambiguously assigning the positions of the ethyl and chloro groups.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). A cross-peak between the signals at ~3.10 ppm and ~1.45 ppm would confirm they belong to the same ethyl spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the ethyl group to the quinoxaline core definitively.

Key HMBC Correlations for Structural Proof

The following diagram illustrates the critical HMBC correlations that lock the ethyl group into the C-3 position.

Caption: Key 2- and 3-bond HMBC correlations from the ethyl methylene protons.

Interpretation:

-

²J Correlation (H-CH₂ → C-3): A strong correlation from the methylene protons (~3.10 ppm) to the quaternary carbon at C-3 (~150 ppm) proves the ethyl group is directly attached to C-3.

-

³J Correlation (H-CH₂ → C-2): A correlation to the adjacent chloro-substituted carbon (C-2, ~152 ppm) further solidifies this assignment.

-

³J Correlation (H-CH₂ → C-4a): A correlation to the ring-junction carbon (C-4a, ~141 ppm) completes the connectivity map in this region of the molecule.

This pattern of correlations is unique and would be different if the ethyl and chloro substituents were swapped.

Vibrational and Electronic Spectroscopy

5.1. Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[8] It works by detecting the absorption of IR radiation that corresponds to the vibrational energies of specific bonds.

Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a disk) or as a thin film on a salt plate.

-

Analysis: The spectrum is recorded using an FTIR spectrometer.

Predicted Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic (ethyl) C-H stretch |

| 1610 - 1580 | Strong | C=N stretch (pyrazine ring) |

| 1550 - 1450 | Strong-Medium | C=C stretch (aromatic rings) |

| ~ 760 | Strong | C-Cl stretch |

5.2. UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the conjugated π-system of the quinoxaline core.[9]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Analysis: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

Predicted Spectroscopic Data

| λ_max (nm) | Type of Transition |

| ~ 240 - 250 | π → π |

| ~ 315 - 330 | π → π |

The observed absorption bands are characteristic of the extended conjugation of the quinoxaline heterocyclic system.

Conclusion: A Unified Structural Verdict

The structure of this compound is unequivocally confirmed by the powerful synergy of orthogonal analytical techniques.

-

Mass Spectrometry establishes the correct molecular formula (C₁₀H₉ClN₂) and confirms the presence of one chlorine atom via the characteristic 3:1 isotopic pattern at m/z 192/194.

-

¹H and ¹³C NMR account for all 9 protons and 10 carbons, identifying the distinct aromatic and ethyl group environments.

-

2D NMR (HMBC) provides the definitive proof of connectivity, unambiguously placing the ethyl group at the C-3 position through key long-range correlations.

-

IR Spectroscopy confirms the presence of aromatic, aliphatic, C=N, and C-Cl functional groups, consistent with the proposed structure.

-

UV-Vis Spectroscopy reveals the electronic signature of the conjugated quinoxaline chromophore.

Each piece of evidence, when viewed in isolation, provides a strong clue. When integrated, they form a self-validating and irrefutable body of evidence that substantiates the assigned structure of this compound. This rigorous, multi-faceted approach is the gold standard in chemical research and drug development, ensuring the foundational integrity of all subsequent scientific investigation.

References

- Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines.Agricultural and Biological Chemistry, URL: https://www.tandfonline.com/doi/abs/10.1080/00021369.1977.10862591

- Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses.PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/3828945/

- A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline.BenchChem, URL: https://www.benchchem.com/product/bcp190675/technical-guide

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.Open Research@CSIR-NIScPR, URL: http://nopr.niscpr.res.in/handle/123456789/56499

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324838/

- Molecular Structure Characterisation and Structural Elucidation.Intertek, URL: https://www.intertek.com/analysis/molecular-structure/

- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.LCGC International, URL: https://www.lcgc-international.com/view/simple-purification-and-ultrahigh-pressure-liquid-chromatography-tandem-mass-spectrometry-determination-of-five-quinoxaline-1-4-dioxides-and-their-metabolites-in-swine-liver

- An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context.BenchChem, URL: https://www.benchchem.com/product/bcp190675/in-depth-technical-guide

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270802/

- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9698514/

- Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210).University College Dublin, URL: https://hub.ucd.ie/usis/!W_HU_MENU.P_PUBLISH?p_tag=MODULE&MODULE=CHEM30210

- Structural elucidation of compounds using different types of spectroscopic techniques.Journal of Chemical and Pharmaceutical Sciences, URL: https://www.jchps.com/issues/Volume%209%20Issue%202/jchps%209(2)%2028%201046-1051.pdf

- Structure elucidation – Knowledge and References.Taylor & Francis, URL: https://www.taylorfrancis.com/reference-work/10.

- Overview of Structure Determination in Heterocyclic Chemistry.YouTube, URL: https://www.youtube.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.Journal of Chemical Technology and Metallurgy, URL: https://dl.uctm.edu/journal/node/j2021-5/1-Iankova_20-161_p_881-900.pdf

- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7829749/

- 13C NMR Chemical Shifts.Organic Chemistry Data, URL: https://www.

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journal.uctm.edu [journal.uctm.edu]

reactivity and stability of 2-Chloro-3-ethylquinoxaline

An In-depth Technical Guide on the Reactivity and Stability of 2-Chloro-3-ethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized quinoxaline derivatives. Its unique electronic and steric properties, conferred by the pyrazine ring, the chlorine substituent, and the ethyl group, dictate its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its synthetic accessibility, reactivity in key organic transformations, and its stability profile under various conditions. We delve into the mechanistic underpinnings of its reactions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this important synthetic intermediate for applications in medicinal chemistry, materials science, and beyond.

Introduction: The Quinoxaline Scaffold and the Significance of this compound

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery and materials science.[1] Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The strategic functionalization of the quinoxaline nucleus is key to modulating its physicochemical and pharmacological properties.

This compound emerges as a particularly valuable intermediate due to the presence of a reactive chlorine atom at the C2 position. This chlorine atom acts as a versatile handle for introducing a wide range of substituents through nucleophilic substitution and cross-coupling reactions. The ethyl group at the C3 position provides a moderate steric and electronic influence, which can be exploited to fine-tune the properties of the final molecule. This guide will explore the synthesis, reactivity, and stability of this key building block, providing a robust framework for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step process: the construction of the quinoxaline core via a condensation reaction, followed by a chlorination step.

Step 1: Synthesis of 3-Ethylquinoxalin-2(1H)-one

The synthesis begins with the condensation of o-phenylenediamine with an appropriate 1,2-dicarbonyl compound, in this case, ethyl glyoxylate. This reaction proceeds readily to form the quinoxalin-2(1H)-one core.

Step 2: Chlorination of 3-Ethylquinoxalin-2(1H)-one

The subsequent chlorination of the resulting 3-ethylquinoxalin-2(1H)-one is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4] This reaction converts the hydroxyl group of the quinoxalinone into a chloro substituent, yielding the desired this compound.

Caption: Synthetic workflow for this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the electron-withdrawing pyrazine ring and the electronegative chlorine atom. This makes it an excellent substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles.[5] The reaction proceeds via a bimolecular mechanism involving the formation of a Meisenheimer complex.[6]

-

O-Nucleophiles: Alcohols and phenols can displace the chloride to form the corresponding ether derivatives.[5] These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.

-

N-Nucleophiles: Amines, both primary and secondary, react efficiently to yield 2-amino-3-ethylquinoxaline derivatives.[5] These compounds are often of interest for their biological activities.

-

S-Nucleophiles: Thiols can be used to introduce sulfur-containing moieties, leading to the formation of 2-thioether-3-ethylquinoxalines.

-

C-Nucleophiles: Carbanions, such as those derived from active methylene compounds, can also displace the chloride, enabling the formation of new carbon-carbon bonds.[5]

Caption: Overview of SNAr reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7]

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form 2-aryl- or 2-vinyl-3-ethylquinoxalines.[7][8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

-

Sonogashira Coupling: Terminal alkynes can be coupled with this compound in the presence of a palladium catalyst and a copper(I) co-catalyst to afford 2-alkynyl-3-ethylquinoxalines.[9]

-

Heck Coupling: This reaction allows for the arylation or vinylation of alkenes using this compound as the electrophile.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds with a broader substrate scope and often milder reaction conditions.[7]

Caption: Key cross-coupling reactions of this compound.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling, as well as for the design of reactions and the long-term stability of its derivatives.

General Stability

Under normal laboratory conditions (ambient temperature, protected from light and moisture), this compound is a relatively stable solid. However, like many halogenated heterocycles, it can be susceptible to degradation under certain conditions.

Potential Degradation Pathways

-

Hydrolysis: In the presence of strong aqueous acids or bases, the chloro group can be hydrolyzed to a hydroxyl group, regenerating the corresponding quinoxalinone. This reaction is generally slow at neutral pH but can be accelerated by heat.

-

Photodegradation: Exposure to UV light may lead to homolytic cleavage of the C-Cl bond, initiating radical-mediated degradation pathways. It is therefore advisable to store the compound in amber vials.

-

Reductive Dehalogenation: In the presence of strong reducing agents or certain catalysts, the chlorine atom can be reductively removed.

-

Tautomerization of Reduced Forms: In applications involving redox chemistry, the reduced form of the quinoxaline ring may be susceptible to tautomerization, particularly under alkaline conditions, which can lead to irreversible degradation.[10]

| Condition | Potential Degradation Product(s) | Notes |

| Strong Aqueous Acid/Base | 3-Ethylquinoxalin-2(1H)-one | Accelerated by heat. |

| UV Light | Various radical-derived products | Store in amber vials. |

| Strong Reducing Agents | 3-Ethylquinoxaline | Reductive dehalogenation. |

| Alkaline (reduced form) | Tautomers | Relevant in redox applications.[10] |

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on established methods for similar chloroquinoxalines.[8]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-